molecular formula C19H20N4 B2485361 3-Methyl-1-(4-methylpiperidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 305334-60-5

3-Methyl-1-(4-methylpiperidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B2485361
CAS No.: 305334-60-5
M. Wt: 304.397
InChI Key: QZCXHMSVCKOSKJ-UHFFFAOYSA-N
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Description

3-Methyl-1-(4-methylpiperidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a pyrido[1,2-a]benzimidazole core, which is known for its diverse biological activities and potential therapeutic applications .

Scientific Research Applications

3-Methyl-1-(4-methylpiperidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications:

Future Directions

The future directions for this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further developed and optimized for potential use as a pharmaceutical .

Mechanism of Action

    Target of Action

    Benzimidazole compounds are known to have diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . The specific targets of these compounds can vary widely depending on their structure and the disease or condition they are designed to treat.

    Mode of Action

    The mode of action of benzimidazole compounds also varies. For example, some benzimidazole-based drugs work by inhibiting certain enzymes, while others might interact with specific receptors or other cellular components .

    Biochemical Pathways

    Benzimidazole compounds can affect various biochemical pathways, depending on their specific targets and mode of action. For example, they might interfere with the synthesis of certain proteins or disrupt cellular processes such as cell division .

    Pharmacokinetics

    The absorption, distribution, metabolism, and excretion (ADME) properties of benzimidazole compounds can vary widely and are influenced by factors such as the compound’s chemical structure and the route of administration .

    Result of Action

    The molecular and cellular effects of benzimidazole compounds can include changes in cellular function, inhibition of cell growth, or cell death, depending on the specific compound and its mode of action .

    Action Environment

    The action, efficacy, and stability of benzimidazole compounds can be influenced by various environmental factors, including pH, temperature, and the presence of other substances .

Preparation Methods

The synthesis of 3-Methyl-1-(4-methylpiperidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under reflux conditions in ethanol, yielding the desired product with good efficiency . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-Methyl-1-(4-methylpiperidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Comparison with Similar Compounds

3-Methyl-1-(4-methylpiperidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

3-methyl-1-(4-methylpiperidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4/c1-13-7-9-22(10-8-13)18-11-14(2)15(12-20)19-21-16-5-3-4-6-17(16)23(18)19/h3-6,11,13H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZCXHMSVCKOSKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=CC(=C(C3=NC4=CC=CC=C4N23)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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